Product packaging for 2-Hydroxy-5-methylbenzophenone(Cat. No.:CAS No. 1470-57-1)

2-Hydroxy-5-methylbenzophenone

Cat. No.: B072208
CAS No.: 1470-57-1
M. Wt: 212.24 g/mol
InChI Key: OQERFUGURPLBQH-UHFFFAOYSA-N
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Description

2-Hydroxy-5-methylbenzophenone is a significant organic compound belonging to the benzophenone class, renowned for its role as a potent ultraviolet (UV) light absorber. Its primary research value lies in its ability to absorb UV radiation in the 290-360 nm range, a property driven by its molecular structure featuring an intramolecular hydrogen bond that facilitates rapid keto-enol tautomerism upon photon absorption, effectively dissipating energy as heat. This mechanism makes it a critical subject of study in material science for the development of photostabilizers in polymers, coatings, and synthetic materials to prevent photodegradation, yellowing, and loss of mechanical integrity. Furthermore, its structural motif serves as a key synthetic intermediate or precursor in organic chemistry for the preparation of more complex molecules, including pharmaceuticals and specialty chemicals. Researchers also investigate its potential application in sunscreen formulations as a model compound to understand and improve UV-filter efficacy and safety profiles. This product is provided as a high-purity solid to ensure consistent and reliable experimental results. It is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O2 B072208 2-Hydroxy-5-methylbenzophenone CAS No. 1470-57-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-hydroxy-5-methylphenyl)-phenylmethanone
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InChI

InChI=1S/C14H12O2/c1-10-7-8-13(15)12(9-10)14(16)11-5-3-2-4-6-11/h2-9,15H,1H3
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InChI Key

OQERFUGURPLBQH-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H12O2
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DSSTOX Substance ID

DTXSID9047881
Record name 2-Hydroxy-5-methylbenzophenone
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Molecular Weight

212.24 g/mol
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CAS No.

1470-57-1
Record name 2-Hydroxy-5-methylbenzophenone
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Record name 2-Hydroxy-5-methylbenzophenone
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Record name 2-Hydroxy-5-methylbenzophenone
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Record name 2-hydroxy-5-methylbenzophenone
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Synthetic Methodologies and Reaction Pathways for 2 Hydroxy 5 Methylbenzophenone and Its Derivatives

Established Synthetic Routes

Established methods for the synthesis of 2-hydroxy-5-methylbenzophenone are widely practiced in both laboratory and industrial settings. These routes are valued for their reliability and scalability.

Friedel–Crafts Acylation Approaches and Regioselectivity Considerations

Friedel–Crafts acylation is a cornerstone of aromatic ketone synthesis. In the context of this compound, this typically involves the reaction of p-cresol (B1678582) with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds via an electrophilic aromatic substitution mechanism where the benzoyl cation, generated from benzoyl chloride and the Lewis acid, attacks the electron-rich aromatic ring of p-cresol.

A critical aspect of this synthesis is regioselectivity. The hydroxyl group of p-cresol is a strong activating group and an ortho-, para-director. Since the para position is blocked by the methyl group, the incoming benzoyl group is directed to the ortho position relative to the hydroxyl group, yielding the desired this compound.

A specific procedure involves reacting p-cresol with benzoyl chloride in chlorobenzene, with dimethylcyclohexylamine initially present. Subsequently, aluminum trichloride (B1173362) is added, leading to the formation of this compound with a reported yield of 81%.

Table 1: Key Reagents and Conditions for Friedel–Crafts Acylation

ReagentRoleQuantity (per 0.25 mol p-cresol)
p-CresolStarting Material0.25 mol
Benzoyl ChlorideAcylating Agent0.25 mol
Aluminum TrichlorideLewis Acid Catalyst0.25 mol
ChlorobenzeneSolvent150 ml
DimethylcyclohexylamineBase0.3 mol

Fries Rearrangement of Phenyl Esters

The Fries rearrangement offers an alternative pathway to this compound, starting from a phenyl ester. wikipedia.org This reaction involves the intramolecular rearrangement of an acyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid. byjus.com The starting material for the synthesis of this compound via this route is p-cresyl benzoate (B1203000), which can be prepared by reacting p-cresol with benzoyl chloride in the presence of a base like sodium hydroxide. nih.gov

The subsequent rearrangement is typically carried out by heating the ester with a Lewis acid, such as anhydrous aluminum chloride, at elevated temperatures (150-170°C) without a solvent. nih.gov The reaction proceeds through the formation of an acylium carbocation intermediate, which then undergoes electrophilic aromatic substitution on the same ring. wikipedia.orgbyjus.com Similar to the Friedel–Crafts acylation, the ortho-directing influence of the oxygen atom (after complexation with the Lewis acid) and the steric hindrance from the methyl group favor the formation of the ortho-acylated product, this compound. A reported yield for this method is 85%. nih.gov

The selectivity between the ortho and para rearranged products in a Fries rearrangement can often be controlled by reaction conditions such as temperature and solvent polarity. Lower temperatures and more polar solvents tend to favor the para product, while higher temperatures and non-polar solvents favor the ortho product. wikipedia.orgbyjus.com

Organocatalytic Synthesis Methods

Recent advancements in organic synthesis have led to the development of organocatalytic methods for the construction of 2-hydroxybenzophenone (B104022) frameworks. rsc.org These methods offer a greener alternative to traditional metal-catalyzed reactions. The synthesis of diversely functionalized 2-hydroxybenzophenones can be achieved through cascade benzannulation reactions. These reactions can proceed via [3+3] or [4+2] cycloadditions, demonstrating high functional-group tolerance and operational simplicity in environmentally benign solvents. rsc.org While a specific example for this compound is not detailed, the general methodology provides a promising avenue for its synthesis under milder and more sustainable conditions.

Metal-Mediated and Catalyzed Syntheses

Transition metal catalysis provides powerful tools for the synthesis of complex organic molecules, including 2-hydroxybenzophenones. These methods often exhibit high efficiency and selectivity.

Rhodium-Catalyzed Rearrangement of 2-Aryloxybenzaldehydes

A notable metal-catalyzed approach involves the rhodium-catalyzed rearrangement of 2-aryloxybenzaldehydes to 2-hydroxybenzophenones. exlibrisgroup.com This reaction proceeds through the cleavage of the aryloxy C-O bond, followed by a rearrangement to form the desired product. This methodology represents a novel synthetic strategy for accessing 2-hydroxybenzophenone derivatives.

Palladium-Catalyzed o-Hydroxylation of Benzophenones

Palladium-catalyzed C-H activation and functionalization have emerged as a versatile strategy in organic synthesis. The direct ortho-hydroxylation of benzophenones, while a challenging transformation, can be achieved using palladium-based catalysts. rsc.org This approach would involve the direct introduction of a hydroxyl group at the ortho position of a substituted benzophenone (B1666685). While specific examples for the direct synthesis of this compound via this route are not prevalent, the general principles of palladium-catalyzed C-O bond formation are well-established and could potentially be adapted for this purpose.

Oxidative Coupling Catalyzed by Transition Metals (Rh, Cu, Ir)

Transition-metal-catalyzed oxidative coupling reactions represent a powerful tool for the formation of carbon-carbon bonds, offering an efficient route to substituted benzophenones. While direct oxidative coupling to form this compound is not extensively detailed, related methodologies using rhodium (Rh), copper (Cu), and iridium (Ir) catalysts provide a strong basis for its synthesis.

Rhodium-catalyzed reactions, for instance, have been employed for the synthesis of sterically hindered benzophenones through the oxidative arylation of aldehydes with potassium aryltrifluoroborates. nih.govacs.org This approach involves the cross-coupling of an aromatic aldehyde with an arylboronic acid derivative, a strategy that could be adapted for the synthesis of this compound. Another rhodium-catalyzed method involves the rearrangement of 2-aryloxybenzaldehydes to yield 2-hydroxybenzophenones. researchgate.netbeilstein-journals.org Furthermore, Rh(III)-catalyzed oxidative C-H/C-H cross-coupling of heteroarenes with masked benzylamines has been demonstrated, showcasing the versatility of rhodium catalysis in forming C-C bonds.

Copper and iridium catalysts are also pivotal in C-H activation and coupling reactions. researchgate.netbeilstein-journals.org Iridium-catalyzed C-H activation, for example, is a well-established method for the functionalization of aromatic compounds and has been applied in the late-stage functionalization of pharmaceuticals. diva-portal.orgdiva-portal.org These catalysts facilitate the regioselective borylation of arenes, which can then undergo further coupling reactions. nih.govmedium.comnih.gov Such strategies could be applied to a p-cresol derivative, followed by coupling with a benzoyl equivalent.

The general approach for these oxidative coupling reactions is summarized in the table below:

CatalystReactant 1Reactant 2Key Features
Rhodium (Rh)Aromatic AldehydePotassium AryltrifluoroborateEfficient for sterically hindered benzophenones. nih.govacs.org
Rhodium (Rh)2-Aryloxybenzaldehyde-Rearrangement to form 2-hydroxybenzophenones. researchgate.netbeilstein-journals.org
Iridium (Ir)AreneBorylating AgentRegioselective C-H activation and borylation. nih.govmedium.comnih.gov
Copper (Cu)SalicylaldehydeArylboronic AcidOxidative coupling to produce 2-hydroxybenzophenones. researchgate.net

Transition-Metal-Free Decarbonylation-Oxidation Protocols

In a move towards more sustainable chemistry, transition-metal-free methods for the synthesis of 2-hydroxybenzophenones have been developed. A notable example is the decarbonylation-oxidation of 3-arylbenzofuran-2(3H)-ones. researchgate.netbeilstein-journals.orgbeilstein-journals.orgbeilstein-archives.orgnih.gov This protocol offers a mild and efficient route to 2-hydroxybenzophenones, avoiding the environmental hazards associated with transition metals. beilstein-journals.orgbeilstein-archives.org

The reaction proceeds via an in-situ generated hydroperoxide, which triggers the decarbonylation and subsequent oxidation. researchgate.netbeilstein-journals.orgbeilstein-archives.orgnih.gov Solvents like tetrahydrofuran (B95107) (THF) can produce hydroperoxides upon heating in an open atmosphere, facilitating the transformation. beilstein-archives.org This method has been successfully applied to a diverse range of substrates, affording the desired products in good to excellent yields. researchgate.netbeilstein-journals.orgnih.gov

The key steps in this protocol are outlined below:

Preparation of 3-arylbenzofuran-2(3H)-ones : Typically synthesized via a Friedel–Crafts alkylation of phenols with benzylic alcohols. beilstein-journals.orgbeilstein-archives.org

Decarbonylation-Oxidation : The 3-arylbenzofuran-2(3H)-one is heated in a solvent capable of forming hydroperoxides (e.g., THF) under an open atmosphere. beilstein-archives.org The in-situ generated hydroperoxide initiates the reaction, leading to the formation of the 2-hydroxybenzophenone and the release of carbon dioxide. beilstein-journals.orgbeilstein-archives.org

This method is considered environmentally friendly as it produces only CO2 as a non-toxic byproduct. beilstein-archives.org

Eco-Friendly Synthetic Approaches

The principles of green chemistry have spurred the development of several eco-friendly methods for the synthesis of benzophenone derivatives. These approaches focus on using less hazardous reagents, renewable resources, and energy-efficient processes.

One such approach involves the use of organocatalysts in cascade benzannulation reactions to construct diverse 2-hydroxybenzophenone frameworks. rsc.org This methodology utilizes environmentally benign solvents and demonstrates high functional-group tolerance and operational simplicity. rsc.org

Another green method is the oxidation of diphenylmethane (B89790) using hydrogen peroxide as a clean oxidant, catalyzed by iron acetate (B1210297) under microwave irradiation. researchgate.net This process offers a rapid and pollution-free route to benzophenone. researchgate.net

Photoreduction of benzophenone to benzopinacol (B1666686) using sunlight as a renewable energy source and ethanol (B145695) as a green solvent is another example of an eco-friendly transformation. hilarispublisher.comijpda.orgneliti.com While this is a reduction reaction, it highlights the potential of photochemical methods in the green synthesis of benzophenone derivatives.

A summary of these eco-friendly approaches is presented below:

MethodKey Reagents/ConditionsAdvantages
Organocatalyzed BenzannulationOrganocatalyst, green solventHigh selectivity, broad substrate scope, operational simplicity. rsc.org
Microwave-Assisted OxidationDiphenylmethane, H2O2, iron acetate, microwaveShort reaction time, no pollution. researchgate.net
PhotoreductionSunlight, ethanolUse of renewable energy and a green solvent. hilarispublisher.com

Synthesis of Key Derivatives and Precursors

Synthesis of this compound Oxime (HMBO)

This compound oxime (HMBO) is an important derivative used as an analytical reagent for the gravimetric determination of metal ions like Cu(II). researchgate.net The synthesis of HMBO is typically achieved from this compound through a reaction with hydroxylamine (B1172632).

The general synthetic procedure involves the following steps:

Preparation of this compound : This can be prepared via a Fries rearrangement of p-cresyl benzoate. researchgate.netnih.gov The Fries rearrangement involves heating the phenyl ester with a Lewis acid catalyst, such as anhydrous aluminum chloride. nih.gov

Oximation : The resulting this compound is then converted to its oxime by reacting it with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate. researchgate.net The product, HMBO, can be purified by crystallization from ethanol. researchgate.net

The reaction for the synthesis of this compound via Fries rearrangement is as follows: p-Cresyl benzoate + AlCl₃ → this compound

The subsequent oximation reaction is: this compound + NH₂OH·HCl + CH₃COONa → this compound Oxime (HMBO) + NaCl + CH₃COOH + H₂O

Synthesis of Schiff Base Ligands from this compound

Schiff bases derived from 2-hydroxybenzophenones are a significant class of ligands in coordination chemistry due to their ability to form stable complexes with various transition metals. ijsr.netjocpr.comresearchgate.netiosrjournals.org The synthesis of Schiff base ligands from this compound involves the condensation of the ketone with a primary amine.

The general procedure for the synthesis of these Schiff base ligands is a one-pot reaction where this compound is reacted with a suitable primary amine in an alcoholic solvent, often with refluxing. ijsr.netmdpi.com The reaction is typically catalyzed by a small amount of acid. The resulting Schiff base can then be used to synthesize metal complexes by reacting it with the corresponding metal salt. ijsr.net

A variety of amines can be used to generate a diverse library of Schiff base ligands, including aliphatic and aromatic amines. For example, the condensation with benzohydrazide (B10538) yields a Schiff base that can form complexes with Co(II), Cu(II), Fe(III), Mn(III), and VO(IV). ijsr.net

The general reaction is: this compound + R-NH₂ → Schiff Base Ligand + H₂O

Reaction Mechanism Investigations

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and designing new synthetic routes. The synthesis of this compound and its derivatives involves several key reaction mechanisms.

The Fries rearrangement , a key step in one of the common synthetic routes to this compound, is believed to proceed through an intermolecular mechanism. oup.com The ester is cleaved by the Lewis acid to form an acylium ion, which then attacks the aromatic ring of the phenol (B47542) at the ortho and para positions. In the case of p-cresyl benzoate, the ortho position is favored, leading to the formation of this compound.

The mechanism of the transition-metal-free decarbonylation-oxidation of 3-arylbenzofuran-2(3H)-ones has been investigated through NMR studies. researchgate.netbeilstein-journals.orgnih.gov These studies confirmed the crucial role of an in-situ generated hydroperoxide. A plausible mechanism involves the hydroperoxide attacking the lactone carbonyl, followed by a rearrangement that leads to the expulsion of carbon dioxide and the formation of the 2-hydroxybenzophenone. beilstein-journals.org

For transition-metal-catalyzed oxidative coupling reactions , the mechanisms are generally complex and depend on the specific catalyst and reactants. For rhodium-catalyzed reactions, a common pathway involves the oxidative addition of a C-H or C-X bond to the metal center, followed by migratory insertion and reductive elimination to form the final product. snnu.edu.cn In iridium-catalyzed C-H activation, the formation of an Ir-π-complex followed by oxidative addition of the C-H bond to form an Ir(V) intermediate is a key step. nih.gov

The formation of Schiff bases proceeds via a nucleophilic addition of the primary amine to the carbonyl carbon of the ketone, forming a carbinolamine intermediate. This is followed by the acid-catalyzed dehydration of the carbinolamine to yield the imine (Schiff base).

Mechanistic Insights into Decarbonylation-Oxidation Processes

A transition-metal-free method has been developed for the synthesis of 2-hydroxybenzophenones from 3-arylbenzofuran-2(3H)-ones under mild conditions. electrochem.orgresearchgate.net This process involves a decarbonylation-oxidation protocol. electrochem.org The reaction mechanism is proposed to proceed through the in-situ generation of hydroperoxide from the autoxidation of tetrahydrofuran (THF), which serves as the solvent. electrochem.orgresearchgate.net

The plausible mechanism begins with a base, such as cesium carbonate (Cs₂CO₃), facilitating the formation of an intermediate which then reacts with the hydroperoxide. electrochem.org This leads to the generation of radical species. electrochem.org The subsequent steps involve the reaction of these radicals with the hydroperoxide-adduct intermediate, followed by hydrolysis. electrochem.org This final step releases the target 2-hydroxybenzophenone product along with carbon dioxide and two molecules of 2-hydroxytetrahydrofuran. electrochem.org

Control experiments have substantiated the proposed mechanism, confirming the critical role of the in-situ generated hydroperoxide in the conversion process. researchgate.net The method has been successfully applied to a diverse range of substrates, affording the desired 2-hydroxybenzophenone products in good to excellent yields. researchgate.net

EntryBase (equiv.)SolventYield (%)
1Cs₂CO₃ (2.0)THF92
2Cs₂CO₃ (1.0)THF90
3K₂CO₃ (2.0)THF85
4Na₂CO₃ (2.0)THF71
5Cs₂CO₃ (2.0)Dioxane55
6Cs₂CO₃ (2.0)CH₃CN48
Table 1: Optimization of reaction conditions for the decarbonylation-oxidation of 5-methyl-3-phenylbenzofuran-2(3H)-one. Data sourced from researchgate.net.

Electrochemical Reduction Mechanisms

The electrochemical reduction of benzophenone and its derivatives is a well-studied process. In aprotic solvents, the reduction typically occurs in two successive one-electron steps. The first step produces a free radical anion (Bzph⁻), and the second step generates the dianion (Bzph²⁻). The stability and reversibility of these steps depend on the solvent used. For instance, the radical anion is reoxidized to the parent benzophenone in various solvents, but the dianion is only reoxidized back to the radical anion in tetrahydrofuran (THF).

The reduction of the carbonyl group can lead to different products depending on the reaction medium. researchgate.net In the presence of a proton source, a two-electron transfer leads to the corresponding alcohol. researchgate.net Alternatively, the radical anion formed after the first electron transfer can undergo dimerization followed by protonation to yield a pinacol. researchgate.net

N-N Bond Cleavage Mechanisms

The electrochemical reduction of benzophenone derivatives containing a hydrazone moiety, such as 2-hydroxy-5-methyl benzophenone benzoylhydrazone (HMBPBH), involves the characteristic cleavage of the nitrogen-nitrogen (N-N) single bond. rjpbcs.com In acidic solutions (pH range 2.1-6.1), the reduction process is characterized by a four-electron reductive cleavage of the N-N bond to produce an amine. rjpbcs.com

Photo-Fries Rearrangement Mechanisms

The Photo-Fries rearrangement is a photochemical reaction that converts a phenolic ester into hydroxy aryl ketones upon exposure to UV light, typically without a catalyst. wikidata.orgreddit.com This intramolecular rearrangement proceeds via a radical mechanism. wikidata.orgreddit.com

The currently accepted mechanism involves the following key steps:

Homolytic Cleavage : Upon absorption of UV radiation, the substrate undergoes a homolytic cleavage of the acyloxy C-O bond. This generates a pair of radicals—a phenoxy radical and an acyl radical—within a solvent cage. reddit.comrsc.org

Radical Recombination : The radical pair can recombine within the solvent cage. Recombination at the ortho or para positions of the phenoxy radical leads to the formation of dienone intermediates. reddit.com

Aromatization : The dienone intermediates then undergo tautomerization to rearomatize, yielding the final ortho- and para-hydroxy aryl ketone products. reddit.com

The formation of a solvent cage is confirmed by experiments in the gaseous phase, where only phenol is obtained, indicating that the radicals escape without recombination when not confined. reddit.com The reaction can be influenced by temperature, with higher temperatures favoring the formation of the ortho product and lower temperatures favoring the para product. reddit.com The reaction involves triplet excited states and is considered an intramolecular radical process.

Photo-Carboxylation of Related Benzophenones

The photo-carboxylation of benzophenone derivatives, such as o-methylbenzophenone, with carbon dioxide (CO₂) allows for the direct formation of carboxylic acids. The mechanism for this transformation has been identified as a photo-enolization/Diels-Alder (PEDA) pathway. rjpbcs.comnih.gov

The key steps of this mechanism are:

Photo-enolization : Upon irradiation, the o-methylbenzophenone undergoes photo-enolization to form a key dienol intermediate (specifically, the singlet dienol E-isomer). nih.gov

Diels-Alder Cycloaddition : This dienol intermediate is then trapped by CO₂ in a Diels-Alder [4+2] cycloaddition reaction. nih.gov

Intermediate Formation : The cycloaddition results in the formation of an enol-lactone intermediate, which then converts to the final o-acylphenylacetic acid product. nih.gov

In contrast, the electro-carboxylation of the same substrate follows a different pathway, proceeding via a two-step single-electron reduction to yield an α-hydroxycarboxylic acid product. rjpbcs.comnih.gov Control experiments have confirmed the photochemical nature of the PEDA pathway, showing that no product is formed by simply heating the reaction mixture, and the reaction is suppressed by the addition of radical quenchers. rjpbcs.com

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for confirming the molecular structure of 2-Hydroxy-5-methylbenzophenone. The spectrum provides distinct signals that correspond to the different types of protons in the molecule. In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the compound exhibits characteristic chemical shifts that validate its structure. nih.gov

A sharp singlet appears around δ 2.3 ppm, which is attributed to the three protons of the methyl (-CH₃) group attached to the aromatic ring. nih.gov The aromatic region of the spectrum, typically between δ 6.85 and 7.75 ppm, shows a complex multiplet integrating to eight protons, corresponding to the protons on the two phenyl rings. nih.gov A key feature for structural confirmation is a broad singlet observed far downfield at approximately δ 12.05 ppm. nih.gov This signal is characteristic of the hydroxyl (-OH) proton, and its significant downfield shift is indicative of strong intramolecular hydrogen bonding with the adjacent carbonyl group. nih.gov

¹H NMR is also instrumental in monitoring chemical reactions. For instance, during the synthesis of this compound via the Fries rearrangement of 4-methyl phenyl benzoate (B1203000), ¹H NMR can track the progress of the reaction. nih.gov The disappearance of signals corresponding to the starting material and the concurrent appearance of the characteristic hydroxyl proton signal around δ 12.05 ppm confirm the formation of the product. nih.gov This allows for real-time assessment of the reaction's conversion and completion. nih.gov

¹H NMR Spectroscopic Data for this compound in CDCl₃ nih.gov
Chemical Shift (δ) ppmMultiplicityIntegration (No. of Protons)Assignment
2.3Singlet (s)3H-CH₃
6.85 - 7.75Multiplet (m)8HAromatic-H
12.05Broad Singlet (br s)1H-OH (Intramolecular H-bond)

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The IR spectrum shows a strong absorption band for the carbonyl group (C=O) at approximately 1670 cm⁻¹. nih.gov The position of this band at a relatively low frequency is due to the conjugation with the aromatic rings and the intramolecular hydrogen bond with the ortho-hydroxyl group, which weakens the C=O double bond. nih.gov

Another significant feature in the IR spectrum is a broad absorption band observed in the region of 3545-3649 cm⁻¹, corresponding to the stretching vibration of the hydroxyl (-OH) group. nih.gov The broadness of this peak is a direct consequence of the strong intramolecular hydrogen bonding. nih.gov In synthetic procedures, IR spectroscopy can be used to monitor reactions; for example, the formation of this compound from its benzoate precursor is confirmed by the appearance of this O-H stretching band and the shift of the carbonyl band. nih.gov

While detailed interpreted data for Raman spectroscopy is less commonly published in general literature, Raman spectra are available and provide complementary information to IR, particularly for non-polar bonds and symmetric vibrations within the aromatic rings. nih.gov

Key IR Absorption Bands for this compound nih.gov
Frequency (cm⁻¹)Functional GroupVibrational Mode
3545 - 3649O-HStretching (Broad, H-bonded)
1670C=OStretching (Conjugated, H-bonded)

Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within this compound. The benzophenone (B1666685) chromophore is characterized by multiple absorption bands in the UV region. researchgate.net The spectrum is influenced by the electronic structure of the conjugated system, which includes the two phenyl rings and the carbonyl group. researchgate.net

The UV spectrum of a benzophenone system typically shows absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.net For substituted benzophenones like this compound, the presence of the hydroxyl (-OH) and methyl (-CH₃) groups as auxochromes can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity compared to the parent benzophenone molecule. researchgate.net The intramolecular hydrogen bond also plays a role in the electronic properties and thus affects the UV-Vis absorption spectrum. Data available through the NIST Chemistry WebBook shows a characteristic absorption profile for this compound. nist.gov A representative benzophenone system can exhibit absorption bands at wavelengths such as 204, 234, 259, 287, and 385 nm. researchgate.net

Phosphorescence and Phosphorescence-Excitation Spectroscopy

Phosphorescence is a phenomenon observed in some molecules involving an electronic transition from an excited triplet state to the ground singlet state. For aromatic ketones like this compound, phosphorescence studies are often conducted at low temperatures, such as 77 K (liquid nitrogen temperature), in a rigid matrix like a frozen ethanol (B145695) solution. researchgate.net These conditions minimize non-radiative decay processes and allow for the observation of the typically weak and long-lived phosphorescence emission. researchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion (M⁺) and various fragment ions are detected. The mass spectrum available in the NIST database confirms the molecular weight of the compound. nist.gov

In soft ionization techniques like electrospray ionization (ESI), the compound is often observed as a protonated molecule [M+H]⁺. For this compound, this would correspond to a mass-to-charge ratio (m/z) of 213, confirming its molecular weight of 212 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula (C₁₄H₁₂O₂). The technique is also used in conjunction with liquid chromatography (HPLC-MS) for the analysis of the compound in complex mixtures. sielc.com Advanced MS studies can also predict the collision cross-section (CCS) values for different adducts, which provides information about the ion's shape in the gas phase. uni.lu

Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu
Adductm/zPredicted CCS (Ų)
[M+H]⁺213.09100145.0
[M+Na]⁺235.07294153.1
[M-H]⁻211.07644151.0
[M]⁺212.08317144.6

X-Ray Crystallography and Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. The crystal structure of this compound has been determined and its data is available through the Cambridge Structural Database (CSD). nih.gov This analysis provides exact bond lengths, bond angles, and torsion angles within the molecule.

The crystallographic data reveals the conformation of the molecule, including the dihedral angle between the two phenyl rings. It also provides unequivocal evidence of the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen, detailing its length and geometry. Furthermore, the analysis describes how the molecules pack in the crystal lattice, identifying any intermolecular interactions, such as pi-stacking or van der Waals forces, that stabilize the solid-state structure.

Photophysical and Photochemical Investigations

Excited-State Dynamics and Photochemistry

Upon excitation by UV radiation, 2-Hydroxy-5-methylbenzophenone initiates a cascade of photophysical and photochemical processes. The core of its photostability lies in an ultrafast excited-state intramolecular proton transfer (ESIPT), which provides a rapid and efficient pathway for the molecule to return to its ground state without undergoing photodegradation. This deactivation pathway involves several key steps, including hydrogen transfer, intersystem crossing, and passage through conical intersections, which collectively allow for the harmless dissipation of absorbed energy as heat.

Intramolecular Hydrogen Transfer Mechanisms

The fundamental photoprotective mechanism of 2-hydroxybenzophenones is the process of excited-state intramolecular proton transfer (ESIPT). nih.govfrontiersin.org In its ground state, the molecule exists in an "enol" configuration, stabilized by a strong intramolecular hydrogen bond between the phenolic hydroxyl group at the 2-position and the carbonyl oxygen. nih.govfrontiersin.org

Upon photoexcitation, a rapid tautomerization occurs. The proton from the hydroxyl group is transferred to the carbonyl oxygen, creating an excited-state "keto" isomer. nih.govnih.gov This process is schematically represented as a transition from the E* (excited enol) form to the K* (excited keto) form. nih.gov The keto tautomer is energetically favored in the excited state. This rapid, nearly barrierless transfer provides the primary channel for energy dissipation. The molecule can then return to the ground state non-radiatively, releasing the absorbed energy as heat and reforming the original enol tautomer, ready to absorb another photon. This efficient cycle is responsible for the high photostability of this class of compounds.

Table 1: Key Events in the ESIPT Mechanism
StateMolecular FormProcessSignificance
Ground State (S₀)Enol-Stable form with intramolecular hydrogen bond.
Excited State (S₁)Enol (E)PhotoexcitationMolecule absorbs UV photon.
Excited State (S₁)Keto (K)Proton TransferUltrafast transfer of proton from -OH to C=O.
Ground State (S₀)EnolNon-radiative decayEnergy is dissipated as heat, regenerating the original molecule.

Intersystem Crossing (ISC) Dynamics

While ESIPT is the dominant deactivation pathway, intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet manifold (T₁) also occurs. For the parent compound, benzophenone (B1666685), the quantum yield of ISC is exceptionally high, approaching 100% (or a value of 1). edinst.com This process is remarkably fast, with time constants reported to be in the sub-picosecond to picosecond range for benzophenone, varying with the solvent environment. nih.govscispace.com

Studies on benzophenone suggest that the preferred pathway for this transition is from the initially populated S₁(nπ) state to a higher-lying triplet state, T₂(ππ), which then rapidly internally converts to the lowest triplet state, T₁(nπ*). nih.govresearchgate.net Hydrogen bonding with protic solvents can influence the rate of ISC, increasing the time constant from under 200 femtoseconds to approximately 1.7 picoseconds in methanol. nih.govscispace.comresearchgate.net Although the intramolecular hydrogen bond in this compound facilitates the even faster ESIPT process, the inherent efficiency of ISC in the benzophenone chromophore means it remains a relevant parallel deactivation channel.

Table 2: Intersystem Crossing Dynamics of Benzophenone
ParameterValueCondition
ISC Quantum Yield (ΦISC)~1.0General
ISC Time Constant (τISC)<200 fsNon-hydrogen bonding environment
ISC Time Constant (τISC)1.7 ± 0.2 psIn Methanol (Hydrogen bonding)

Singlet Oxygen Generation and Photosensitization

Benzophenone and many of its derivatives are well-known photosensitizers, meaning they can absorb light and transfer the energy to other molecules, such as molecular oxygen. nih.govrsc.org This energy transfer can convert ground-state triplet oxygen (³O₂) into the highly reactive singlet oxygen (¹O₂). For the parent benzophenone, the quantum yield for singlet oxygen production (ΦΔ) is approximately 0.3.

However, the presence of the hydroxyl group at the 2-position, as in this compound, profoundly alters this behavior. The intramolecular hydrogen bond and the subsequent ultrafast ESIPT process provide a deactivation pathway that is much faster than the intermolecular energy transfer to oxygen. This effectively quenches the triplet state responsible for photosensitization, inactivating the phototoxic potential of the ketone group. frontiersin.org This is a crucial feature, as it allows the compound to function as a photoprotective agent rather than a photosensitizing one.

Photoinduced Phosphorescence

Following intersystem crossing, the populated triplet state can decay back to the singlet ground state via phosphorescence, which is a spin-forbidden radiative process. While fluorescence from the singlet state is largely bypassed due to efficient ESIPT and ISC, phosphorescence can be observed for benzophenone and its derivatives, particularly at low temperatures where non-radiative decay pathways are suppressed. edinst.comresearchgate.nethitachi-hightech.com

For instance, benzophenone in an ethanol (B145695) solution at liquid nitrogen temperature (-196°C) exhibits a characteristic phosphorescence spectrum. hitachi-hightech.com The ESIPT process in 2-hydroxybenzophenone (B104022) derivatives can lead to changes in the singlet-triplet energy gap, which may influence the phosphorescence properties. nih.gov However, due to the highly efficient non-radiative decay channels available to this compound at ambient temperatures, its phosphorescence is generally weak or non-existent under normal conditions.

Ultrafast Proton Transfer and Internal Conversion

The speed of the excited-state intramolecular proton transfer is a critical factor in the photostability of this compound. Studies on structurally similar molecules like 2-(2′-hydroxyphenyl)benzoxazole have measured the ESIPT time to be on the order of 150 femtoseconds. elsevierpure.com This near-instantaneous transfer to the keto form is much faster than other competing photochemical or photophysical processes, such as fluorescence or bond cleavage.

Conical Intersections and Population Transfer to Ground State

The final step in the dissipation of absorbed energy is the highly efficient internal conversion from the excited state of the keto tautomer back to the ground state. This non-radiative transition is facilitated by the presence of a conical intersection (CI) between the potential energy surfaces of the excited state (S₁) and the ground state (S₀). rsc.orgnih.gov

A conical intersection is a point where the two electronic states are degenerate (have the same energy), providing a "funnel" for the molecule to rapidly switch from the upper to the lower state. Theoretical studies on similar ESIPT systems suggest that reaching this CI often involves molecular motions, such as the twisting of the phenyl rings relative to each other. rsc.org This twisting motion drives the molecule along a barrierless path from the excited keto form to the CI, where population transfer to the ground state is extremely efficient. rsc.orgnih.gov This ultrafast, non-radiative decay pathway ensures that the absorbed energy is safely dissipated as heat, preventing photodegradation.

Photostability and UV-Absorption Properties

This compound is a benzophenone derivative recognized for its ability to absorb ultraviolet (UV) radiation. This property is central to its application in various fields, including its use as a UV stabilizer. The photostability and UV-absorption characteristics are intrinsically linked to its molecular structure, which features a phenyl ketone and a substituted phenolic ring.

The UV spectrum of benzophenone and its derivatives, including this compound, typically displays characteristic absorption bands. These compounds are known to absorb light in the UV-A (315–400 nm) and UV-B (280–315 nm) regions of the electromagnetic spectrum. This absorption capability is crucial for protecting materials from the degradative effects of UV radiation. For instance, related compounds like 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid are utilized as UV absorbers in cosmetics and textiles. chemicalbook.com

The absorption of UV radiation by these molecules can lead to electronic transitions, elevating the molecule to an excited state. The stability of the compound upon absorbing this energy is a critical factor in its effectiveness as a UV stabilizer. Research on similar benzotriazole (B28993) derivatives has shown that they can effectively absorb harmful UV-A and UV-B radiation. scirp.org The photostability of this compound is attributed to efficient energy dissipation mechanisms from its excited state, which prevent the molecule from undergoing rapid photodegradation.

The UV-Visible spectral data for this compound confirms its absorption properties. While specific maximal absorbance wavelengths (λmax) can vary with the solvent, the general benzophenone system exhibits distinct absorption peaks. researchgate.net

Table 1: UV Absorption Properties of Benzophenone Systems

Compound SystemReported UV Absorption Bands (λmax, nm)Reference
A benzophenone system385, 287, 259, 234, 204 researchgate.net
2-(2'-hydroxy-5'-methylphenyl)-benzotriazole derivatives280 - 400 scirp.org

Photo-isomerization and Photo-degradation Studies of Oxime Derivatives

While direct studies on the photo-isomerization and photo-degradation of this compound oxime are not extensively detailed in the provided context, research on analogous aromatic azo compounds provides insights into potential photochemical behaviors. For instance, studies on 2-hydroxy-5-arylazobenzaldehydes have shown that these molecules can undergo reversible trans/cis photo-isomerization upon irradiation with UV light, particularly in non-polar solvents. nih.govresearchgate.net This process involves the absorption of light energy, which induces a change in the geometric configuration around a double bond. Such isomerization is often reversible, with the cis-isomer reverting to the more stable trans-form either thermally or upon irradiation at a different wavelength.

The polarity of the solvent has been observed to play a significant role in the photo-isomerization process of similar compounds. In polar solvents, the reversible trans/cis isomerization is sometimes not observed. nih.govresearchgate.net This suggests that the environment can influence the energy landscape of the excited state and the pathways for relaxation.

Photodegradation is another critical photochemical process. For benzophenone derivatives, prolonged exposure to UV radiation can lead to the breakdown of the molecule. However, compounds like 2-hydroxy-4-methoxybenzophenone have been noted to have a retarding effect on the UV-degradation of polymers like low-density polyethylene (B3416737) (LDPE), highlighting their role as photostabilizers. researchgate.net The synthesis of the oxime derivative of this compound, specifically this compound oxime (HMBO), has been documented for its use as an analytical reagent for the gravimetric determination of copper (II). researchgate.net This indicates that the oxime functional group can be introduced into the molecule, which would likely alter its photochemical properties.

Table 2: Photochemical Behavior of Related Azo Compounds

CompoundSolvent PolarityObserved PhenomenonReference
2-hydroxy-5-(4-nitrophenylazo)benzaldehydeNon-polarReversible trans/cis photo-isomerization nih.govresearchgate.net
2-hydroxy-5-(4-chlorophenylazo)benzaldehydeNon-polarReversible trans/cis photo-isomerization nih.govresearchgate.net
2-hydroxy-5-(4-nitrophenylazo)benzaldehydePolarNo observed photo-isomerization nih.govresearchgate.net
2-hydroxy-5-(4-chlorophenylazo)benzaldehydePolarNo observed photo-isomerization nih.govresearchgate.net

Photopolymerization Initiation Studies using Benzophenone-based Compounds

Benzophenone and its derivatives are widely utilized as Type II photoinitiators in photopolymerization reactions. researchgate.netnih.gov This process involves the absorption of UV light by the benzophenone compound, which then enters an excited triplet state. In this excited state, it can abstract a hydrogen atom from a co-initiator (often an amine or a thiol) to generate free radicals. These radicals then initiate the polymerization of monomers, such as acrylates. researchgate.net

The efficiency of a benzophenone-based photoinitiator is dependent on its ability to absorb light at the emission wavelengths of the UV source and to efficiently generate radicals. sigmaaldrich.com The structure of the benzophenone derivative can be modified to enhance its photoinitiating activity. For instance, incorporating benzophenone moieties into a polymer backbone has been shown to create polymeric photoinitiators with high efficiency. researchgate.net

Studies on the photopolymerization of monomers like dodecyl acrylate (B77674) using benzophenone as an initiator have demonstrated that this process can lead to the formation of cross-linked polymers. epa.gov The mechanism involves the generation of radicals that initiate chain growth, and the resulting polymer chains can contain reactive groups that participate in further cross-linking reactions.

The selection of a suitable photoinitiator system is crucial for controlling the kinetics of photopolymerization and the properties of the final polymer. Research has explored the synthesis of novel benzophenone derivatives to act as one-component Type II photoinitiators, which can exhibit red-shifted UV-Vis absorption and improved thermal properties. cumbria.ac.uk

Table 3: Benzophenone-based Photopolymerization Systems

Photoinitiator SystemMonomerCo-initiatorKey FindingReference
BenzophenoneDodecyl acrylateNot specifiedGelation occurred without a cross-linker epa.gov
Polymeric benzophenoneTripropyleneglycol diacrylate (TPGDA)TriethylaminePolymeric photoinitiators showed higher efficiency than benzophenone researchgate.net
Benzophenone derivatives (BPN-D, BPN-Ph, etc.)TMPTMANot applicable (one-component)Enhanced photosensitivity and thermal properties cumbria.ac.uk

Coordination Chemistry and Metal Complexation

Synthesis and Characterization of Metal Complexes with 2-Hydroxy-5-methylbenzophenone Schiff Bases

The synthesis of metal complexes involving Schiff bases derived from this compound or structurally similar compounds typically involves the condensation of the parent ketone with a primary amine to form the Schiff base ligand. nih.gov This ligand is then reacted with a metal salt, often in an alcoholic solution. orientjchem.org

The general procedure consists of dissolving the Schiff base ligand in a suitable solvent, such as ethanol (B145695), and adding an ethanolic solution of the respective metal salt (e.g., acetates, chlorides, or nitrates). orientjchem.orgijsr.net The reaction mixture is often heated under reflux for several hours. orientjchem.org Upon cooling, the solid metal complex precipitates, which is then isolated by filtration, washed with the solvent to remove unreacted starting materials, and dried. nih.gov These complexes are frequently colored, air-stable, non-hygroscopic solids, and are often soluble in coordinating solvents like DMF and DMSO. ijsr.net

A variety of physicochemical and spectroscopic techniques are employed to elucidate the structure and properties of the synthesized metal complexes. These methods confirm the coordination of the ligand to the metal ion and provide insights into the geometry of the complex.

Molar Conductivity: Molar conductivity measurements in solvents like DMSO or DMF are used to determine the electrolytic nature of the complexes. Low conductivity values typically indicate that the complexes are non-electrolytes, suggesting that the anions are not present as free ions but are part of the coordination sphere or that the complex is neutral. ijsr.netnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is a crucial tool for confirming the coordination of the Schiff base to the metal ion. Key spectral changes observed upon complexation include:

A shift of the azomethine (C=N) stretching vibration to a lower frequency, which indicates the coordination of the nitrogen atom to the metal center. orientjchem.orgthepharmajournal.com

The disappearance of the broad band corresponding to the phenolic hydroxyl (-OH) group, signifying its deprotonation and the coordination of the phenolic oxygen to the metal ion. thepharmajournal.com

The appearance of new bands in the far-infrared region, which are assigned to the metal-nitrogen (M-N) and metal-oxygen (M-O) stretching vibrations, providing direct evidence of chelation. orientjchem.orgthepharmajournal.com

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about their stereochemistry. The positions and number of d-d transition bands can be used to infer the geometry of the coordination environment around the metal ion, such as octahedral or square planar. ijcrt.org

Magnetic Susceptibility: Magnetic moment measurements at room temperature help in determining the geometry of the complexes. The measured magnetic moment provides information about the number of unpaired electrons, which is characteristic of the metal ion's oxidation state and coordination environment. ijsr.net

The table below summarizes the key spectroscopic data used in the characterization of these Schiff base metal complexes.

Spectroscopic TechniqueKey Observation upon ComplexationInterpretation
Infrared (IR) Spectroscopy Shift of ν(C=N) band to lower frequencyCoordination of azomethine nitrogen
Disappearance of ν(O-H) bandDeprotonation and coordination of phenolic oxygen
Appearance of new ν(M-N) and ν(M-O) bandsDirect evidence of metal-ligand bond formation
Electronic (UV-Vis) Spectroscopy Appearance of d-d transition bandsInformation on the geometry of the complex
Molar Conductivity Low values in DMF/DMSONon-electrolytic nature of the complex
Magnetic Susceptibility Measurement of magnetic momentDetermination of complex geometry and metal oxidation state

Determining the metal-to-ligand ratio (stoichiometry) and the stability of the resulting complexes is fundamental to understanding their chemical behavior. researchgate.net Elemental analysis and mass spectrometry are primary methods used to confirm the proposed stoichiometry, which is often found to be 1:1 or 1:2 (metal:ligand). ijsr.netnih.gov

Spectrophotometric methods, such as the continuous variation method (Job's plot), are also employed to determine the stoichiometry in solution. walisongo.ac.id This technique involves measuring the absorbance of a series of solutions containing varying mole fractions of the metal and ligand while keeping the total concentration constant. The maximum absorbance corresponds to the stoichiometry of the complex. walisongo.ac.id

MethodPurposeInformation Obtained
Elemental Analysis Determination of elemental compositionConfirmation of metal:ligand stoichiometry
Mass Spectrometry Measurement of mass-to-charge ratioConfirmation of molecular formula and stoichiometry
Job's Plot (UV-Vis) Determination of stoichiometry in solutionMetal-ligand mole ratio
pH-metric Titration Determination of stability constantsProton-ligand (pKH) and metal-ligand (log K) stability constants

The geometrical arrangement of the Schiff base ligand around the central metal ion is elucidated by combining data from various analytical techniques. Magnetic susceptibility measurements and electronic spectroscopy are particularly informative in proposing the structures of these complexes. ijcrt.org

Based on these studies, several geometries have been proposed for metal complexes of Schiff bases derived from 2-hydroxy-benzophenone analogues. For instance, distorted octahedral geometries are often suggested for complexes of metals like Mn(II), Co(II), and Ni(II). researchgate.netijese.org In these cases, the Schiff base typically acts as a bidentate or tetradentate ligand, and additional coordination sites may be occupied by solvent molecules (like water) or other ligands. ijese.org For certain metal ions, such as Pd(II), a square planar geometry might be favored. ijcrt.org The final structure is dependent on the nature of the metal ion, its oxidation state, and the specific Schiff base ligand involved. walisongo.ac.id

Electrochemical Behavior of Metal Chelates

Cyclic voltammetry (CV) is a key technique used to investigate the redox properties of these metal chelates. thepharmajournal.com The electrochemical behavior is typically studied in non-aqueous solvents like DMSO or DMF, using a three-electrode system. thepharmajournal.comsigmaaldrich.com

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of 2-Hydroxy-5-methylbenzophenone and related compounds. These calculations are instrumental in understanding charge distribution, molecular orbital energies, and geometric parameters. researchgate.netuit.no

DFT studies on 2-hydroxybenzophenones often utilize functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311+G(2df,2p) for geometry optimization and energy calculations. researchgate.netnih.gov These calculations reveal that the highest occupied molecular orbital (HOMO) is typically located on the hydroxy-substituted phenyl ring, while the lowest unoccupied molecular orbital (LUMO) is predominantly centered on the carbonyl moiety and distributed over the phenyl rings. researchgate.net This distribution is crucial for understanding the molecule's electronic transitions and reduction processes. researchgate.net

Theoretical calculations have been used to analyze the effects of different substituent groups on the electronic properties of the 2-hydroxybenzophenone (B104022) framework. uit.no For instance, the presence and position of electron-donating or electron-withdrawing groups can alter the energies of the frontier molecular orbitals, which in turn influences the molecule's reactivity and electrochemical behavior. uit.nouit.no DFT provides a quantitative way to shed light on the transmission of electronic effects through the molecular structure. researchgate.netuit.no

Table 1: Selected DFT Calculation Parameters for Hydroxybenzophenones

Functional Basis Set Application Reference
B3LYP 6-311+G(2df,2p) HOMO/LUMO analysis, Geometric angles researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, encompassing DFT and other methods, are fundamental to predicting the physicochemical properties of molecules like this compound. nih.gov These methods allow for the accurate prediction of properties such as oxidation and reduction potentials, which are otherwise determined experimentally. nih.gov The goal of these computational approaches is to find a balance between accuracy and computational cost to provide useful predictions for a wide range of molecules. nih.gov

Studies on related compounds have demonstrated that quantum calculations can effectively model the electronic structure and predict reactivity. escholarship.org For 2-hydroxybenzophenones, these calculations are essential for determining the energies of frontier molecular orbitals (HOMO and LUMO), which are critical for assessing molecular electrical transport properties, kinetic stability, and chemical reactivity. nih.govuit.no The energy difference between the HOMO and LUMO, known as the energy gap (ΔEgap), is a key parameter derived from these calculations that indicates the molecule's stability and the ease with which it can be electronically excited. nih.gov

Simulation of Excited-State Dynamics

The photostability of 2-hydroxybenzophenone derivatives is a key feature that is explained by their excited-state dynamics. Upon absorption of UV radiation, the molecule undergoes an energy-wasting deactivation process. This process involves an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the carbonyl oxygen. uit.no

Simulations and theoretical studies indicate that while the enol form, with an intramolecular hydrogen bond, is the stable minimum in the ground state, the chelated keto form becomes the minimum in the excited state. uit.no This rapid, radiationless decay pathway from the excited keto form back to the ground-state enol form allows the molecule to efficiently dissipate absorbed UV energy as heat, preventing photochemical degradation. This inherent photostability is a primary reason for its use in applications requiring UV protection. uit.no

Conformational Analysis and Energy Barriers

The three-dimensional structure of this compound is defined by the relative orientation of its two phenyl rings with respect to the central carbonyl group. Conformational analysis, aided by computational methods, investigates these spatial arrangements. The key parameters are the dihedral angles (Ψ1 and Ψ2) that describe the tilt of the hydroxy-substituted phenyl ring (Ph1) and the unsubstituted phenyl ring (Ph2) relative to the plane of the carbonyl group. researchgate.net

DFT calculations on a series of 2-hydroxybenzophenones show that the two phenyl rings are not coplanar. For the neutral unsubstituted 2-hydroxybenzophenone, the dihedral angles Ψ1 and Ψ2 were calculated to be 10.9° and 42.2°, respectively. researchgate.net Upon reduction to the anion radical, the molecule tends to become more planar to accommodate the extra electron, with the calculated dihedral angles changing significantly. researchgate.net This change in conformation upon reduction highlights the interplay between the electronic state and the molecular geometry.

Table 2: Calculated Dihedral Angles for Unsubstituted 2-Hydroxybenzophenone

State Ψ1 (Ph1 vs C=O) Ψ2 (Ph2 vs C=O) θ (Ph1 vs Ph2)
Neutral 10.9° 42.2° 52.3°
Reduced Anion 16.0° 18.8° 35.0°

(Data from a B3LYP/6–311+G(2df,2p) calculation on the parent compound, 2-hydroxybenzophenone) researchgate.net

Correlation of Theoretical and Experimental Data (e.g., HOMO/LUMO, Reduction Potential)

A significant application of computational chemistry is the ability to establish correlations between calculated properties and experimental measurements. For this compound and its analogs, strong linear relationships have been found between DFT-calculated energies and experimentally measured electrochemical potentials. researchgate.netuit.no

Specifically, the energy of the LUMO, calculated using DFT, has been shown to correlate linearly with the experimental reduction potential measured by techniques like cyclic voltammetry. researchgate.net Reduction occurs when an electron is transferred into the LUMO of the molecule, and therefore, a lower LUMO energy generally corresponds to a more favorable (less negative) reduction potential. researchgate.netuit.no These linear correlations are valuable as they provide a predictive tool; once the relationship is established for a class of compounds, the reduction potential of new, similar molecules can be estimated computationally, guiding synthetic efforts. researchgate.netuit.no

Similarly, the experimental HOMO-LUMO gap, which can be estimated from electrochemical and UV-Vis spectroscopy data, often correlates well with the HOMO-LUMO gap calculated by DFT. uit.noresearchgate.net This correspondence between theory and experiment validates the computational models and enhances their utility in predicting the electronic and optical properties of molecules. uit.no

Applications in Analytical Chemistry

Development of 2-Hydroxy-5-methylbenzophenone Oxime as an Analytical Reagent

This compound oxime (HMBO), a derivative of the parent compound, has been synthesized and established as a valuable analytical reagent for the determination of transition metal ions. The synthesis involves the preparation of p-Cresyl benzoate (B1203000) from p-cresol (B1678582) and benzoyl chloride, followed by a Fries rearrangement to yield this compound. The ketone is then converted to the oxime using the sodium acetate (B1210297) method, resulting in colorless needles. This reagent is soluble in organic solvents such as ethanol (B145695), acetone (B3395972), and carbon tetrachloride.

HMBO has been successfully developed as a reagent for the gravimetric determination of divalent copper ions (Cu(II)). msrcasc.edu.inresearchgate.net The reagent forms a buff-colored precipitate with Cu(II) in an acidic pH range of 3.0 to 6.0. researchgate.net The stoichiometry of the resulting metal-ligand complex has been determined by Job's method of continuous variation and the mole ratio method to be 1:2, indicating that one copper ion complexes with two molecules of the HMBO reagent. semanticscholar.org

The applicability of this method has been demonstrated in the analysis of copper in alloys like brass. semanticscholar.org In a sample of brass dissolved in nitric acid, Cu(II) was determined gravimetrically at a pH of 5.0. The results showed good agreement with reported values, with a found copper percentage of 71.01% compared to a reported value of 70.50%. amac.md The quantitative precipitation of the Cu(II)-HMBO complex allows for accurate determination with a maximum error of ±1% within the optimal pH range. researchgate.net

Table 1: Gravimetric Determination of Cu(II) using HMBO at pH 5.0 Data sourced from research on the gravimetric estimation of Cu(II). researchgate.net

Cu(II) Taken (mg)Complex Weighed (mg)Cu(II) Found (mg)Error (mg)% Error
15.890.128915.88-0.01+0.06
31.770.260132.04+0.27+0.84
47.660.387447.72+0.06+0.13
63.560.518063.81+0.25+0.39

In addition to gravimetric analysis, this compound oxime (HMBO) serves as a chromogenic reagent for the spectrophotometric determination of metal ions.

For the determination of Cu(II) , the Cu(II)-HMBO complex can be extracted into a solvent like chloroform (B151607) and measured via spectrophotometry. semanticscholar.org The complex exhibits a shoulder at 400 nm, which is used for analytical measurements. researchgate.net The method conforms to Beer's law in concentrations up to 61.25 ppm of Cu(II). semanticscholar.org Key parameters for the spectrophotometric determination of the Cu(II)-HMBO complex have been calculated and are summarized below. researchgate.net

Table 2: Spectrophotometric Parameters for Cu(II)-HMBO Complex

ParameterValue
Wavelength (λmax)400 nm
Beer's Law Rangeup to 61.25 ppm
Molar Absorptivity6.32 x 10² L mol⁻¹ cm⁻¹
Sandell's Sensitivity0.359 µg/cm²
Stability Constant2.43 x 10⁹
Gibbs Free Energy (ΔG)-12.88 Kcal/mol

While HMBO is well-documented for Cu(II) analysis, its application for the spectrophotometric determination of other ions such as Iron(III) (Fe(III)) has also been investigated, although detailed studies with this specific oxime are less common than for reagents like 2,4-Dihydroxy-5-bromoacetophenone thiosemicarbazone (DHBAT), which forms a yellow complex with Fe(III) at pH 4.0 with a maximum absorption at 380 nm. researchgate.net

To assess the selectivity of analytical methods using HMBO, studies on the effect of foreign ions have been conducted. In the gravimetric determination of Cu(II) at a pH of 5.0, it was found that Zn(II) and other trace metals present in brass did not interfere with the analysis. amac.md This indicates a good degree of selectivity for the reagent under controlled pH conditions, which is a critical factor for its application in analyzing complex samples and alloys. semanticscholar.org

Quantitative Analysis using Electrochemical Techniques

The quantitative analysis of this compound itself has been accomplished using electrochemical techniques. The voltammetric behavior of the compound has been a subject of study, indicating its electroactive nature. msrcasc.edu.in Research published in Electrochimica Acta details the electrochemical characteristics of this compound, confirming that methods such as voltammetry can be applied for its detection and quantification. msrcasc.edu.in These techniques rely on measuring the current response of the analyte to a varying applied potential, offering a sensitive means of analysis.

Chromatographic Methods for Detection and Quantification of Benzophenone (B1666685) Derivatives

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are suitable for the analysis of this compound. A reverse-phase (RP) HPLC method has been developed for its separation and quantification. msrcasc.edu.in This method utilizes a Newcrom R1 column, which has low silanol (B1196071) activity, and a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. msrcasc.edu.in For applications requiring mass spectrometry (MS) compatibility, the phosphoric acid can be substituted with formic acid. msrcasc.edu.in This HPLC method is robust and scalable, making it useful for both analytical quantification and for the isolation of impurities in preparative separation procedures. msrcasc.edu.in

Structure Activity Relationship Sar Studies and Mechanistic Understanding of Biological and Material Activities

SAR for UV-Absorption and Photoprotection Abilities

The photoprotective capability of 2-Hydroxy-5-methylbenzophenone, a derivative of benzophenone (B1666685), is fundamentally governed by the specific arrangement of its functional groups, which allows for the effective absorption of ultraviolet (UV) radiation. The absorption mechanism involves the formation of an intramolecular hydrogen bond between the carbonyl group and the adjacent hydroxyl group. When the molecule absorbs UV energy, this hydrogen bond can break, and the absorbed energy is then dissipated as thermal energy through processes like reciprocal isomerization of the carbonyl group. mdpi.com

The presence and position of substituents on the benzophenone scaffold significantly influence its UV absorption properties. nih.gov For instance, the number and location of hydroxyl groups can affect the UV resistance of materials treated with these compounds. Generally, a higher number of hydroxyl groups can lead to better UV resistance. nih.gov Both electron-donating and electron-withdrawing substituents on the benzylidene ring of 2,4-dihydroxybenzophenone derivatives have been shown to cause a bathochromic shift (a shift to longer wavelengths) of the maximum absorption wavelength (λmax). nih.gov

In the case of this compound, the hydroxyl group at the ortho position (C2) to the carbonyl group is critical for its UV-absorbing properties. This positioning allows for the formation of a stable six-membered ring through intramolecular hydrogen bonding. This structural feature is a key factor in the efficient dissipation of absorbed UV energy, thereby protecting materials from photodegradation. The methyl group at the C5 position, being an electron-donating group, can also modulate the electronic properties of the aromatic ring and subtly influence the absorption spectrum.

Theoretical studies, such as those employing Density Functional Theory (DFT), have been used to investigate the antioxidant and UV absorption properties of related compounds like 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole. These studies have shown that the presence of electron-donating substituents can lead to a bathochromic shift in absorption wavelengths, enhancing UV absorption. scirp.org The UV spectra of such compounds typically exhibit intense absorption bands in the UVA and UVB regions (280-400 nm). scirp.org

SAR for Estrogenic Activity and Metabolism

The estrogenic activity of benzophenone derivatives is highly dependent on their molecular structure, particularly the presence and position of hydroxyl groups. These compounds can mimic the action of natural estrogens by binding to estrogen receptors (ERs). nih.gov

Hydroxylated benzophenones have been shown to exhibit estrogenic activity. nih.gov Research indicates that a hydroxyl group at the 4-position (para-position) of the phenyl ring is a crucial feature for high hormonal activities. The presence of other hydroxyl groups can significantly modify this activity. nih.gov For instance, 2,4,4'-trihydroxybenzophenone has demonstrated the highest estrogenic activity among a series of tested benzophenone derivatives. nih.gov

While this compound does not possess a 4-hydroxyl group, the presence of the 2-hydroxyl group can still contribute to some level of estrogenic activity. The metabolism of benzophenone in the body can lead to the formation of hydroxylated metabolites, such as p-hydroxybenzophenone, which itself acts as a weak xenoestrogen. nih.gov The enzymatic conversion of benzophenone to its hydroxylated forms is a key step in its potential endocrine-disrupting effects. nih.gov

The position of the hydroxyl group is a critical determinant of estrogenic activity. Studies have shown that while many hydroxylated benzophenones are estrogenic, the specific substitution pattern dictates the potency. nih.gov The methyl group in this compound can also influence its interaction with estrogen receptors, potentially through steric effects or by altering the electronic distribution of the molecule.

CompoundKey Structural FeaturesRelative Estrogenic Activity
BenzophenoneNo hydroxyl groupsLittle to no activity nih.gov
4-HydroxybenzophenoneHydroxyl group at para positionEstrogenic nih.gov
2,4-DihydroxybenzophenoneHydroxyl groups at ortho and para positionsEstrogenic nih.gov
2,4,4'-TrihydroxybenzophenoneHydroxyl groups at 2, 4, and 4' positionsHighest activity among tested derivatives nih.gov

Anti-Androgenic Activity Investigations

In addition to estrogenic effects, some benzophenone derivatives have been investigated for their potential anti-androgenic activity. This activity involves the inhibition of androgen receptor (AR) function, which can interfere with the normal action of male hormones like dihydrotestosterone (DHT). nih.gov

Computational and experimental studies have explored the interactions between various benzophenones and the androgen receptor. bwise.kr These studies have revealed that the binding affinities of benzophenones to the AR are influenced by their hydroxylation patterns. For example, dihydroxylated forms of some benzophenones have shown higher binding affinities to the AR compared to their monohydroxylated counterparts. bwise.krnih.gov

While benzophenone itself has shown little estrogenic activity, it and some of its derivatives have demonstrated significant inhibitory effects on the androgenic activity of dihydrotestosterone. nih.gov The highest anti-androgenic activity in some studies was observed with 2,4,4'-trihydroxybenzophenone. researchgate.net The structural features of this compound, specifically the ortho-hydroxyl group and the para-methyl group, would determine its specific interaction with the androgen receptor and its potential to act as an antagonist. The hydroxyl group can form key interactions with amino acid residues in the receptor's binding pocket, such as Gln711 and Asn705. bwise.krnih.gov

Recent research has also proposed a novel mechanism of anti-androgenic action for some benzophenones through the inhibition of enzymes involved in DHT synthesis, such as 3α-hydroxysteroid dehydrogenases (3α-HSDs). nih.gov Specifically, compounds like benzophenone-1 and benzophenone-2 have shown high inhibitory potencies against HSD17B6, an enzyme involved in the backdoor pathway of DHT formation. nih.gov

CompoundObserved Anti-Androgenic EffectRelative Binding Affinity to AR (Computational)
BP-1 (2,4-Dihydroxybenzophenone)Antagonistic effect nih.gov-44.97 kcal/mol bwise.kr
BP-2 (2,2',4,4'-Tetrahydroxybenzophenone)Stronger AR antagonistic effect than BP-1 and BP-3 nih.gov-46.39 kcal/mol bwise.kr
BP-3 (2-Hydroxy-4-methoxybenzophenone)Antagonistic effect nih.gov-52.07 kcal/mol bwise.kr

Correlation between Molecular Structure and Catalytic Properties

In general, the catalytic activity of a molecule is highly dependent on its electronic structure, the presence of active sites, and its ability to interact with substrates. For benzophenone derivatives, the carbonyl group and the aromatic rings are the primary sites of chemical reactivity. The substituents on the aromatic rings can significantly modulate the electronic properties of the carbonyl group, which in turn would affect its potential catalytic activity. For instance, electron-donating groups like the methyl group in this compound would increase the electron density on the aromatic ring and could influence its interaction with other molecules in a potential catalytic cycle.

Investigations into other benzophenone derivatives have explored their use in photoredox catalysis, where the excited state of the benzophenone can initiate chemical transformations. The efficiency of such processes would be directly related to the photophysical properties of the molecule, which are influenced by its substitution pattern. Further research would be necessary to determine if this compound possesses any significant catalytic properties and to establish the correlation between its specific molecular structure and such activities.

Advanced Materials Science and Engineering Applications

Role as a UV Absorber and Photostabilizer in Polymers

2-Hydroxy-5-methylbenzophenone is a member of the hydroxybenzophenone class of ultraviolet (UV) absorbers, which are crucial additives in the polymer industry to protect materials from the degradative effects of sunlight. nih.govchemicalbook.com The primary function of these compounds is to absorb harmful UV radiation and dissipate the energy as heat, thereby preventing the photo-oxidation that leads to material degradation, such as discoloration, cracking, and loss of mechanical properties. chemicalbook.com

The mechanism of photostabilization for 2-hydroxybenzophenone (B104022) derivatives relies on the hydrogen bond between the hydroxyl group at the 2-position and the carbonyl oxygen. nih.gov This configuration allows for an efficient energy dissipation cycle. Upon absorbing UV radiation, the molecule undergoes a reversible tautomerization, converting the electronic energy into vibrational energy, which is then released as heat to the surroundings. This process occurs without causing any significant degradation to the polymer matrix or the UV absorber itself, ensuring long-term stability. nih.gov

The effectiveness of this compound as a photostabilizer makes it suitable for a wide range of polymers. Its application is particularly notable in plastics and coatings where clarity and color retention are essential. It is often used in combination with other light stabilizers, such as hindered amine light stabilizers (HALS), to provide synergistic protection against polymer degradation. researchgate.net The selection of a UV absorber like this compound depends on the specific polymer, the intended application, and the required service life of the final product. researchgate.net

Table 1: Polymers Stabilized by this compound and Related Hydroxybenzophenones

Polymer TypePrimary Benefit of UV StabilizationReference
Polyvinyl Chloride (PVC)Prevention of discoloration (yellowing) and embrittlement. researchgate.net
Polystyrene (PS)Inhibition of yellowing and loss of impact strength. researchgate.net
Polyurethanes (PU)Protection against gloss reduction, cracking, and color change, especially in coatings and foams. researchgate.net
Acrylic ResinsMaintenance of clarity and prevention of degradation in light-colored products. researchgate.net
Polycarbonates (PC)Prevention of surface degradation (yellowing) and loss of impact strength. researchgate.net
PolyestersProtection from premature damage under severe exposure conditions. researchgate.net

Application in the Development of New Materials (e.g., Schiff Base Metal Complexes for Semiconducting Materials)

While this compound is primarily known as a UV stabilizer, its chemical structure serves as a precursor for the synthesis of more complex molecules with novel functionalities, such as Schiff base metal complexes. Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are versatile ligands that can form stable complexes with a wide range of transition metal ions. uni.lumdpi.com These metal complexes are of significant interest in materials science due to their diverse electronic, magnetic, and optical properties.

Research into the electrical properties of Schiff base metal complexes has shown their potential as semiconducting materials. Although direct studies on Schiff bases derived from this compound are limited in the available literature, research on closely related structures provides insight into their potential applications. For instance, studies on Schiff base metal complexes derived from 2-hydroxy-5-methylacetophenone have investigated their electrical conductivity. researchgate.netresearchgate.net These studies measure the change in electrical conductivity with temperature to determine the semiconducting nature and activation energy of the material. researchgate.net

The general findings indicate that the electrical conductivity of these complexes increases with temperature, a characteristic behavior of semiconducting materials. The conductivity (σ) can be described by the equation: σ = σ₀ exp(-Ea / kT), where σ₀ is a pre-exponential factor, Ea is the activation energy, k is the Boltzmann constant, and T is the temperature. This semiconducting behavior opens up possibilities for their use in electronic devices. The specific properties of the resulting material can be tuned by changing the metal ion or modifying the structure of the Schiff base ligand. researchgate.netmdpi.com

Table 2: Electrical Conductivity Data for Schiff Base Metal Complexes Derived from 2-hydroxy-5-methylacetophenone (An Analog of this compound)

Metal ComplexTemperature Range (K)Conductivity at 310 K (S/cm)Activation Energy (eV)Reference
Mn(II) Complex310-4131.10 x 10⁻¹⁰0.68 researchgate.net
VO(IV) Complex310-4131.15 x 10⁻¹¹0.82 researchgate.net
Zr(IV) Complex310-4131.13 x 10⁻¹¹0.89 researchgate.net
Th(IV) Complex310-4131.12 x 10⁻¹¹0.92 researchgate.net
UO₂(VI) Complex310-4131.11 x 10⁻¹¹0.98 researchgate.net
Note: Data is for complexes derived from a Schiff base of 2-hydroxy-5-methylacetophenone and 4-nitrobenzoylhydrazide, demonstrating the semiconducting potential of this class of compounds.

Integration into Composite Filters for Environmental Applications

Currently, there is no scientific literature available that documents the integration of this compound into composite filters for environmental applications such as water or air purification. Instead, research has focused on the occurrence of benzophenones, including this compound, as environmental contaminants and the methods for their removal from the environment. nih.govnih.gov

Benzophenones are classified as pollutants of emerging concern due to their widespread use in consumer products, leading to their release into aquatic environments through wastewater. nih.gov Their presence in water sources is a subject of environmental monitoring and risk assessment. researchgate.net Consequently, the development of technologies is aimed at degrading or removing these compounds from water matrices. Advanced oxidation processes, such as UV/Fenton, have been investigated for their efficiency in removing benzophenone-type UV filters from water. nih.gov This indicates that the current role of this compound in environmental engineering is that of a target pollutant rather than a functional component of remediation systems.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Hydroxy-5-methylbenzophenone, and how can purity be optimized?

  • Method : The compound is synthesized via the Fries rearrangement of p-cresyl benzoate (prepared from p-cresol, benzoyl chloride, and NaOH) using anhydrous AlCl₃ as a catalyst. Post-reaction purification involves crystallization from ethanol, yielding colorless needles (m.p. 110 ± 2°C). Purity optimization requires strict control of reaction stoichiometry, temperature (typically 80–100°C), and recrystallization conditions .
  • Key Data :

  • Molecular formula: C₁₄H₁₂O₂ .
  • CAS Registry Number: 43182-10-1 .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Method :

  • FTIR : Confirm hydroxyl (O–H stretch ~3200 cm⁻¹) and carbonyl (C=O stretch ~1650 cm⁻¹) groups.
  • NMR : ¹H NMR should show aromatic proton splitting patterns (e.g., para-substituted methyl group at δ ~2.3 ppm).
  • HPLC/GC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) for purity analysis.
    • Reference : Structural analogs (e.g., 2-Hydroxy-4-methoxybenzophenone) are validated via similar techniques .

Q. What are the solubility properties and handling precautions for this compound?

  • Solubility : Soluble in ethanol, acetone, DMF, and carbon tetrachloride; sparingly soluble in water. Use polar aprotic solvents for reactions .
  • Handling : Store in a dry, locked environment at room temperature. Use PPE (gloves, goggles) to avoid dermal/ocular exposure. Avoid environmental release .

Advanced Research Questions

Q. How can this compound derivatives be utilized in gravimetric metal ion analysis?

  • Method : The oxime derivative (HMBO ) forms a 1:2 (Cu²⁺:ligand) complex, precipitating quantitatively at pH 5–6. Filter, dry, and weigh the complex for Cu(II) determination in alloys. Validate via spectrophotometry (λ = 420 nm) .
  • Data :

  • Stability constant (log β): ~8.2 for Cu(II)-HMBO .
  • Detection limit: <1 ppm in brass samples .

Q. What are the challenges in resolving data contradictions during complexation studies with transition metals?

  • Approach :

pH control : Competing protonation of hydroxyl groups alters ligand availability.

Interference ions : Mask agents (e.g., EDTA for Fe³⁺) improve selectivity.

Spectrophotometric validation : Compare experimental λₘₐₓ and molar absorptivity with theoretical DFT calculations .

  • Example : Discrepancies in Cu(II) binding stoichiometry may arise from incomplete oxime protonation; use Job’s method for verification .

Q. How does the structural modification of this compound influence its UV absorption properties?

  • Method : Compare with analogs (e.g., 2-Hydroxy-4-methoxybenzophenone). Introduce electron-donating groups (e.g., –OCH₃) to redshift λₘₐₓ. Use TD-DFT to model π→π* transitions .
  • Data :

  • 2-Hydroxy-4-methoxybenzophenone: λₘₐₓ ~288 nm (ε = 15,000 L·mol⁻¹·cm⁻¹) .

Q. What advanced techniques are suitable for studying degradation pathways under environmental conditions?

  • Method :

  • LC-QTOF-MS : Identify photodegradation products (e.g., quinone derivatives).
  • EPR spectroscopy : Detect radical intermediates during UV exposure.
    • Reference : Analogous benzophenones degrade via hydroxyl radical attack; apply similar protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.